molecular formula C12H9ClO2S2 B2711056 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride CAS No. 2031260-56-5

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride

Cat. No.: B2711056
CAS No.: 2031260-56-5
M. Wt: 284.77
InChI Key: ZCNSERGYFHACLU-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride ( 2031260-56-5) is an organosulfur compound with the molecular formula C12H9ClO2S2 and a molecular weight of 284.82 g/mol . This chemical features a sulfonyl chloride (-SO2Cl) functional group, a highly versatile and reactive handle for numerous synthetic transformations, and a phenylsulfanyl (phenylthioether) group . Its primary research application is as a key building block in organic synthesis, particularly for the preparation of sulfonamide derivatives via reactions with primary and secondary amines. The resulting sulfonamides are critical scaffolds in medicinal chemistry and drug discovery for the development of biologically active molecules. The compound's structure allows it to function as an electrophilic center for nucleophilic substitution, enabling the creation of diverse sulfonated compound libraries. The phenylsulfanyl moiety can also influence the electronic properties and lipophilicity of the final molecule. This product is offered as a powder and should be stored at room temperature . American Elements provides this material in high purity and various packaging formats, from standard 25 kg pails to custom specifications . This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-phenylsulfanylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S2/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNSERGYFHACLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 3-(phenylsulfanyl)benzene-1-sulfonyl chloride, as inhibitors of viral replication. For instance, a class of compounds derived from sulfonamides has shown activity against the yellow fever virus, demonstrating selectivity and potency that could be leveraged for therapeutic development against viral infections .

Cancer Research
The compound has also been investigated for its role in cancer treatment. It has been noted that certain derivatives can bind selectively to proteins such as Bcl-2 and Bcl-xL, which are implicated in cancer cell survival. This selective binding suggests potential applications in designing targeted cancer therapies .

Material Science

Polymer Chemistry
this compound is utilized in the synthesis of advanced materials, particularly in creating waterborne polyurethanes with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and fluorescence characteristics, making it suitable for applications in optoelectronic devices .

Environmental Analysis

Analytical Chemistry
In environmental science, this sulfonyl chloride is employed as a derivatization reagent for amines in water samples. Its ability to form stable derivatives allows for the detection of trace amine levels using gas chromatography-mass spectrometry techniques. This application is crucial for monitoring pollutants in wastewater and surface water systems .

Synthesis of Other Compounds

Reactivity in Organic Synthesis
The reactivity of this compound makes it a valuable intermediate in organic synthesis. It can participate in various reactions to form more complex molecules, including pharmaceuticals and agrochemicals. The versatility of this compound is evident in its ability to undergo electrophilic substitution reactions under mild conditions .

Case Studies

Study TitleApplicationFindings
Antiviral Activity of Sulfonamide DerivativesMedicinal ChemistryIdentified as effective inhibitors against yellow fever virus with low cytotoxicity .
Targeting Bcl-2 and Bcl-xLCancer ResearchDemonstrated high affinity binding leading to potential therapeutic applications .
Derivatization for Amine DetectionEnvironmental AnalysisEnabled detection of amines at sub-ppb levels in water samples .
Synthesis of Functionalized β-keto ThiosulfonesOrganic SynthesisShowed effectiveness in copper-catalyzed oxidative trifunctionalization reactions .

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The phenylsulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

The reactivity, physicochemical properties, and applications of 3-(phenylsulfanyl)benzene-1-sulfonyl chloride can be contextualized by comparing it to structurally related benzene sulfonyl chlorides. Below is a detailed analysis:

Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound Phenylsulfanyl (3-), sulfonyl chloride (1-) C₁₂H₉ClO₂S₂ ~284.78 (calculated) Not available Bulky arylthio group; electron-rich sulfur
3-(Trifluoromethyl)benzene-1-sulfonyl chloride Trifluoromethyl (3-) C₇H₄ClF₃O₂S 244.62 Not explicit Electron-withdrawing CF₃ group
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride Chloro (3-), methylsulfanyl (4-) C₇H₆Cl₂O₂S₂ 257.16 1539719-37-3 Dual halogen and thioether substitution
3-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride 2-Methylthiazole (3-) C₁₀H₈ClNO₂S₂ 289.76 66047-75-4 Heterocyclic substituent; enhanced polarity
4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride 3-Fluorobenzyloxy (4-) C₁₃H₁₀ClFO₃S 308.73 Not explicit Ether linkage; fluorinated aromatic ring

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., phenylsulfanyl) may stabilize the intermediate but slow reactions .
  • Steric Hindrance : Bulky substituents like benzyloxy () or thiazole () can hinder access to the sulfonyl chloride group, affecting reaction yields .

Biological Activity

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H11ClO2S2. Its structure features a sulfonyl group attached to a phenyl ring, which contributes to its reactivity and biological activity. The presence of the phenylsulfanyl moiety enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, leading to cell death .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. Studies suggest that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, compromising their integrity and function.
  • Enzyme Inhibition : The sulfonyl group may interact with key enzymes involved in metabolic pathways, further contributing to its antimicrobial effects .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated animals.

Comparative Analysis with Related Compounds

Compound NameMIC (µg/mL)COX Inhibition (%)
This compound875
4-(Chlorophenyl)sulfonamide1660
N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine1270

This table illustrates the comparative antimicrobial efficacy and COX inhibition rates of related compounds, highlighting the superior performance of this compound in both categories.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(phenylsulfanyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves introducing the sulfonyl chloride group via chlorosulfonation of a benzene derivative, followed by functionalization with a phenylsulfanyl group. For example, thiols (e.g., benzenethiol) may react with activated intermediates under inert conditions using solvents like dichloromethane. Optimization includes controlling temperature (0–5°C during sulfonation), stoichiometry of chlorosulfonic acid, and purification via recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm sulfonyl chloride (S=O) stretching vibrations at ~1360–1375 cm⁻¹ and ~1180–1190 cm⁻¹. Aromatic C-H bending (700–800 cm⁻¹) indicates substitution patterns .
  • NMR Spectroscopy : ¹H-NMR should show aromatic protons (δ 7.2–8.3 ppm, multiplet) and absence of impurities. ¹³C-NMR confirms sulfonyl chloride (C-SO₂Cl) at ~140–145 ppm .
  • Elemental Analysis : Verify C, H, S, and Cl percentages to confirm stoichiometry.

Q. What are the primary reactivity pathways of the sulfonyl chloride group in this compound?

  • Reactions :

  • Nucleophilic Substitution : Reacts with amines to form sulfonamides (e.g., in peptide coupling) or with alcohols to yield sulfonate esters.
  • Hydrolysis : Forms sulfonic acids in aqueous basic conditions (e.g., NaOH), critical for studying stability in biological buffers .
    • Kinetics : Reactivity is influenced by electron-withdrawing effects of the phenylsulfanyl group, which may accelerate substitution compared to unsubstituted analogs.

Advanced Research Questions

Q. How does the phenylsulfanyl substituent influence the electronic and steric properties of the sulfonyl chloride group?

  • Electronic Effects : The phenylsulfanyl group is electron-donating via resonance, reducing the electrophilicity of the sulfonyl chloride. Computational studies (e.g., DFT) can quantify charge distribution at the sulfur atom .
  • Steric Effects : Bulkier substituents may hinder nucleophilic attack; X-ray crystallography or molecular modeling can assess spatial hindrance .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during synthetic applications?

  • Condition Optimization :

  • Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Low temperatures (0–4°C) reduce thermal decomposition.
  • Add scavengers (e.g., molecular sieves) to absorb trace water .

Q. How can this compound be utilized in site-selective protein modification?

  • Application : The sulfonyl chloride reacts with lysine residues (ε-amino groups) under mild buffered conditions (pH 7–8). Competitive labeling studies using mass spectrometry (MS) can map modification sites. The phenylsulfanyl group may enhance membrane permeability, enabling intracellular protein targeting .

Contradictions and Challenges

Q. Discrepancies in reported reaction yields: How can reproducibility issues be addressed?

  • Root Causes : Variability in solvent purity, moisture levels, or incomplete sulfonation.
  • Solutions :

  • Standardize reagent quality (e.g., ≥99% chlorosulfonic acid).
  • Monitor reaction progress via TLC or in situ IR .

Q. Conflicting data on stability in storage: What factors dictate shelf life?

  • Degradation Pathways : Hydrolysis to sulfonic acid or dimerization via sulfonate bridges.
  • Storage Recommendations :

  • Store under anhydrous conditions (-20°C, desiccated).
  • Use amber vials to prevent photodegradation .

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